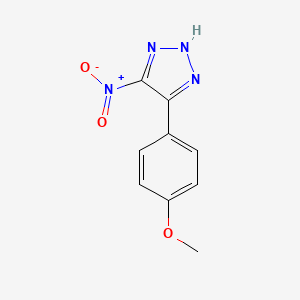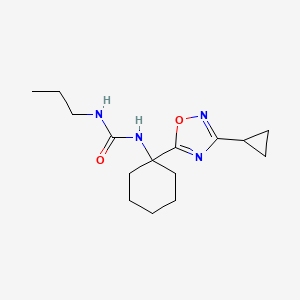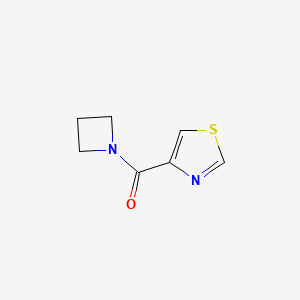
EN300-7553504
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole is a potent chemical compound with diverse applications in scientific research. This versatile material opens doors for innovative studies across multiple disciplines, paving the way for groundbreaking discoveries.
Applications De Recherche Scientifique
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole involves the introduction of fluorosulfonyloxy and dimethyl groups onto the benzimidazole core. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing substituted benzimidazoles often involve cyclization reactions of o-phenylenediamines with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole are not explicitly detailed in available sources. Typically, large-scale synthesis would involve optimization of reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Mécanisme D'action
The mechanism of action of 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzimidazole core can interact with various biological targets, potentially inhibiting enzymes or modulating protein functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1,3-dimethyl-2-oxobenzimidazole: Lacks the sulfonyloxy group, potentially altering its reactivity and biological activity.
1,3-Dimethyl-2-oxobenzimidazole: Lacks both the fluorine and sulfonyloxy groups, resulting in different chemical properties and applications.
Uniqueness
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole is unique due to the presence of the fluorosulfonyloxy group, which enhances its reactivity and potential for diverse applications in scientific research.
Propriétés
IUPAC Name |
5-fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4S/c1-11-7-4-3-6(16-17(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLVNGNDWIVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OS(=O)(=O)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)

![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2573898.png)


![4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2573901.png)

